molecular formula C8H8BrIO B3041654 1-(Bromomethyl)-2-iodo-4-methoxybenzene CAS No. 332124-25-1

1-(Bromomethyl)-2-iodo-4-methoxybenzene

Cat. No. B3041654
CAS RN: 332124-25-1
M. Wt: 326.96 g/mol
InChI Key: YDWMABQHIGGOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves introducing the bromomethyl and iodo substituents onto a 4-methoxybenzene ring. Specific synthetic methods and reaction conditions are crucial for achieving the desired product. Researchers have explored various approaches to obtain mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) . These synthetic strategies contribute to expanding the utility of pyrene derivatives.

4.

Chemical Reactions Analysis

The compound’s reactivity primarily stems from its functional groups. Electrophilic aromatic substitution reactions occur preferentially at specific positions due to the distinct electronic structure of pyrene. Understanding these reaction patterns is essential for designing functionalization strategies .

6.

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Appearance: White to yellow to orange powder or crystals .

8.

Scientific Research Applications

Polymer Solar Cells

A derivative of a similar compound, 3,4-bis(bromomethyl) methoxybenzene, has been utilized in the development of polymer solar cells (PSCs). The study by Jin et al. (2016) revealed that this derivative, when used as an electron acceptor in PSCs, led to significantly higher power conversion efficiency, open circuit voltage, and short-circuit current compared to conventional electron acceptors. This indicates the potential of such derivatives in enhancing the performance of PSCs (Jin et al., 2016).

Supramolecular Interactions

In a study focusing on the molecular structures and packing behavior of anisole derivatives, which are structurally related to 1-(Bromomethyl)-2-iodo-4-methoxybenzene, Nestler et al. (2018) examined how different supramolecular interactions are mediated by Br atoms. They found that these interactions significantly influence the distances between adjacent aromatic moieties, impacting the compounds' overall properties (Nestler, Schwarzer, & Gruber, 2018).

Palladium-Catalyzed Reactions

Guo et al. (2017) developed a palladium-catalyzed oxidative homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles, employing 1-iodo-4-methoxybenzene as an oxidant. This process demonstrated a new approach to functionalized benzoisoxazoles, highlighting the role of 1-iodo-4-methoxybenzene in facilitating such reactions (Guo et al., 2017).

Synthesis of Bioisosteric Colchicine Analogues

Shishov et al. (2014) synthesized a compound from 1-benzyloxy-4-bromo-2-methoxybenzene, which was a precursor for bioisosteric colchicine analogues. This research demonstrates the importance of such derivatives in the synthesis of compounds with potential therapeutic applications (Shishov et al., 2014).

Electrochemical Polymerization

In the field of electrochemical polymerization, Huang et al. (2012) studied the polymerization of 1-hydroxy-2-methoxybenzene, indicating the potential of such compounds in the development of new conducting polymers with applications in electronics and material science (Huang et al., 2012).

Future Directions

: Zych, D., & Kubis, M. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1131. DOI: 10.3390/molecules29051131

properties

IUPAC Name

1-(bromomethyl)-2-iodo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWMABQHIGGOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromomethyl methyl ether (5.14 ml, 63.2 mmol) was added to a solution of 3-iodoanisole 19 (7.4 g, 31.6 mmol) in glacial acetic acid (17.0 mL) and the colorless solution was stirred for 2 days at room temperature as set forth in T. J. McCord, D. E. Thornton, K. L. Hulme and A. L. Davis, “Synthesis and Microbiological Properties of 2-Iodotyrosine and Related Compounds.” Texas J. Sci., 30, pp 357-363 (1978). The reaction mixture was diluted with water and then extracted with ethyl acetate. The organic phase was dried over Na2SO4, filtered and evaporated to produce a yellow oil which was purified by silica gel column chromatography to yield 1-bromomethyl-2-iodo-4-methoxybenzene (20) as a white solid (4.59 g, 45%).
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2-iodo-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-iodo-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-2-iodo-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(Bromomethyl)-2-iodo-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-(Bromomethyl)-2-iodo-4-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-2-iodo-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.